molecular formula C9H7IO4 B1317021 3-Iodo-4-(methoxycarbonyl)benzoic acid CAS No. 299173-24-3

3-Iodo-4-(methoxycarbonyl)benzoic acid

Cat. No.: B1317021
CAS No.: 299173-24-3
M. Wt: 306.05 g/mol
InChI Key: AGYGRJJIWDNTLI-UHFFFAOYSA-N
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Description

3-Iodo-4-(methoxycarbonyl)benzoic acid (CAS: 299173-24-3, molecular formula: C₉H₇IO₄, molecular weight: 306.06 g/mol) is a halogenated benzoic acid derivative featuring an iodine atom at the 3-position and a methoxycarbonyl (-COOCH₃) group at the 4-position of the aromatic ring . This compound is primarily utilized in materials science, particularly in the post-synthetic exchange (PSE) of metal-organic frameworks (MOFs) such as UiO-64. The iodine label facilitates tracking via techniques like ion beam analysis (IBA), enabling studies on linker distribution within single MOF crystals .

Properties

IUPAC Name

3-iodo-4-methoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IO4/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYGRJJIWDNTLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90572988
Record name 3-Iodo-4-(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299173-24-3
Record name 3-Iodo-4-(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 299173-24-3
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-4-(methoxycarbonyl)benzoic acid typically involves the iodination of 4-(methoxycarbonyl)benzoic acid. One common method is the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction proceeds under mild conditions and yields the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4-(methoxycarbonyl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Products vary depending on the nucleophile used.

    Coupling: Biaryl compounds with various functional groups.

    Reduction: 3-Iodo-4-(methoxycarbonyl)benzyl alcohol.

Scientific Research Applications

3-Iodo-4-(methoxycarbonyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodo-4-(methoxycarbonyl)benzoic acid depends on the specific application and reaction it is involved in. In Suzuki-Miyaura coupling reactions, the compound acts as an electrophile, where the iodine atom is replaced by a carbon-carbon bond formation with the help of a palladium catalyst. The methoxycarbonyl group can also participate in various reactions, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Applications
3-Iodo-4-(methoxycarbonyl)benzoic acid C₉H₇IO₄ 306.06 3-I, 4-COOCH₃ 299173-24-3 MOF synthesis, PSE studies
3-Iodo-4-methoxybenzoic acid C₈H₇IO₃ 278.05 3-I, 4-OCH₃ 68507-19-7 Precursor for benzoyl chloride synthesis
3-Iodo-4-methylbenzoic acid C₈H₇IO₂ 262.05 3-I, 4-CH₃ 82998-57-0 Intermediate in organic synthesis
4-Hydroxy-3-(methoxycarbonyl)benzoic acid C₉H₈O₅ 196.16 3-COOCH₃, 4-OH 41684-11-1 Laboratory chemical, synthesis
3-Iodo-4-(piperidin-1-ylmethyl)benzoic acid C₁₃H₁₆INO₂ 345.18 3-I, 4-(piperidinyl-CH₂) 1131614-61-3 Pharmaceutical research

Key Research Findings

Thermal and Physical Properties
  • Methyl and methoxy substituents (e.g., in 3-Iodo-4-methylbenzoic acid) increase hydrophobicity, reducing aqueous solubility but improving stability in non-polar matrices .
  • Piperidine-derived analogs exhibit higher melting points (~479°C predicted) compared to esterified variants (~145–150°C), correlating with their rigid structures .

Biological Activity

3-Iodo-4-(methoxycarbonyl)benzoic acid (CAS No. 299173-24-3) is a chemical compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features:

  • Molecular Formula : C₉H₇IO₄
  • Molecular Weight : 305.05 g/mol
  • Structural Features : A benzene ring substituted with an iodine atom at the 3-position and a methoxycarbonyl group at the 4-position.

These functional groups contribute to its reactivity and potential interactions with biological systems.

The biological activity of this compound is influenced by its ability to participate in various chemical reactions, including:

  • Nucleophilic Substitution : The iodine atom can be replaced by nucleophiles, potentially leading to biologically active derivatives.
  • Suzuki-Miyaura Coupling : This reaction allows the formation of carbon-carbon bonds, which is essential for synthesizing complex molecules with potential therapeutic effects.
  • Reduction Reactions : The carboxylic acid group can be converted into an alcohol, altering the compound's biological properties.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics.

Radiolabeling Agent

The compound has been investigated as a radiolabeling agent in biological studies. Its iodine content makes it suitable for imaging applications in medical diagnostics, particularly in tracking biomolecules in vivo.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Antimicrobial Activity Study :
    • A study assessed the antibacterial effects of related compounds against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth, highlighting the potential for developing new antimicrobial agents .
  • Synthesis of Bioconjugates :
    • The compound serves as a precursor for synthesizing N-succinimidyl 4-guanidinomethyl-3-iodobenzoate (SGIMB), which is utilized in bioconjugation processes to link antibodies with carriers or probes for targeted delivery systems .
  • Pharmacological Applications :
    • Research focusing on the pharmacological properties of similar compounds revealed their effectiveness against specific cancer cell lines, suggesting that this compound may possess anticancer activity worth further investigation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
3-Iodo-4-methylbenzoic acidMethyl group instead of methoxycarbonylLimited versatility in reactions
4-Iodobenzoic acidLacks methoxycarbonyl groupLess reactive compared to target
3-Iodo-4-methoxybenzoic acidContains methoxy groupDifferent reactivity profile

The presence of both iodine and methoxycarbonyl groups in this compound enhances its reactivity and potential applications compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Iodo-4-(methoxycarbonyl)benzoic acid
Reactant of Route 2
3-Iodo-4-(methoxycarbonyl)benzoic acid

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